

# Spectroscopic and Synthetic Profile of 4-(2-Hydroxyethoxy)benzaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: **4-(2-Hydroxyethoxy)benzaldehyde**

Cat. No.: **B1293844**

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-(2-Hydroxyethoxy)benzaldehyde**, a valuable intermediate in pharmaceutical and organic synthesis. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a detailed experimental protocol for its synthesis.

## Spectroscopic Data Analysis

The structural integrity and purity of synthesized **4-(2-Hydroxyethoxy)benzaldehyde** can be confirmed through a combination of spectroscopic techniques. The following sections present the key data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

$^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ): The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
9.84	s	1H	Aldehydic proton (-CHO)
7.80	d, $J = 8.4$ Hz	2H	Aromatic protons (ortho to -CHO)
6.98	d, $J = 8.4$ Hz	2H	Aromatic protons (ortho to -OCH <sub>2</sub> CH <sub>2</sub> OH)
4.14	t, $J = 4.4$ Hz	2H	-OCH <sub>2</sub> -
3.98	t, $J = 4.4$ Hz	2H	-CH <sub>2</sub> OH
3.03	s	1H	Hydroxyl proton (-OH)

<sup>13</sup>C NMR (Predicted): While experimental <sup>13</sup>C NMR data is not readily available in the searched literature, a predicted spectrum based on structure-activity relationships and spectral databases for similar compounds provides expected chemical shifts.

Chemical Shift ( $\delta$ ) ppm	Assignment
~191	Aldehydic Carbonyl (C=O)
~163	Aromatic Carbon (C-O)
~132	Aromatic Carbon (quaternary)
~130	Aromatic Carbon (CH, ortho to -CHO)
~115	Aromatic Carbon (CH, ortho to -OCH <sub>2</sub> )
~70	-OCH <sub>2</sub> -
~61	-CH <sub>2</sub> OH

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (hydroxyl group)
~2920, 2850	Medium	C-H stretch (aliphatic)
~2720, 2820	Weak	C-H stretch (aldehyde)
~1685	Strong	C=O stretch (aromatic aldehyde)
~1600, 1580	Medium	C=C stretch (aromatic ring)
~1250	Strong	C-O stretch (aryl ether)
~1050	Strong	C-O stretch (primary alcohol)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/z	Relative Intensity (%)	Assignment
166	Moderate	[M] <sup>+</sup> (Molecular Ion)
137	High	[M - CHO] <sup>+</sup>
123	High	[M - CH <sub>2</sub> CH <sub>2</sub> OH] <sup>+</sup>
121	Moderate	[C <sub>7</sub> H <sub>5</sub> O <sub>2</sub> ] <sup>+</sup>
93	Moderate	[C <sub>6</sub> H <sub>5</sub> O] <sup>+</sup>
77	Low	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

### Synthesis of 4-(2-Hydroxyethoxy)benzaldehyde

This protocol outlines a common method for the synthesis of **4-(2-Hydroxyethoxy)benzaldehyde** from 4-hydroxybenzaldehyde and 2-chloroethanol.

Materials:

- 4-Hydroxybenzaldehyde
- 2-Chloroethanol
- Potassium Carbonate ( $K_2CO_3$ )
- Dimethylformamide (DMF)
- Ethyl acetate
- Brine
- Anhydrous Magnesium Sulfate ( $MgSO_4$ )

Procedure:

- To a solution of 4-hydroxybenzaldehyde (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
- Add 2-chloroethanol (1.1 eq) to the reaction mixture.
- Heat the mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into ice-water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous  $MgSO_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

## Spectroscopic Analysis Protocols

**NMR Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in deuterated chloroform ( $\text{CDCl}_3$ ) or dimethyl sulfoxide ( $\text{DMSO-d}_6$ ) with tetramethylsilane (TMS) as an internal standard (0.00 ppm).

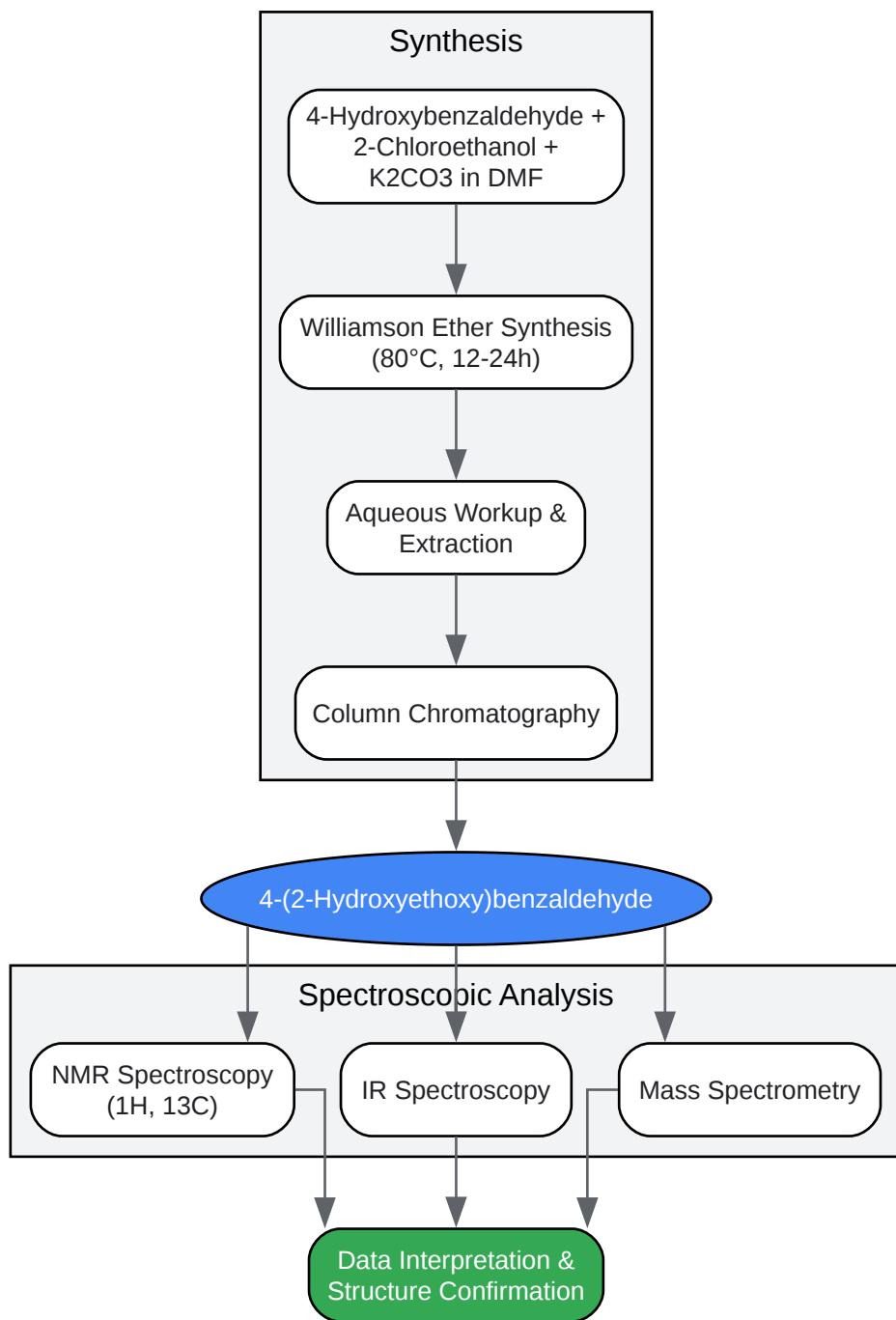
**IR Spectroscopy:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

**Mass Spectrometry:** The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, and the resulting fragments are analyzed.

## Workflow and Logical Relationships

The following diagram illustrates the overall workflow from synthesis to spectroscopic characterization of **4-(2-Hydroxyethoxy)benzaldehyde**.

## Workflow for Synthesis and Analysis of 4-(2-Hydroxyethoxy)benzaldehyde

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Caption: Synthesis and Spectroscopic Analysis Workflow.

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